molecular formula C8H3Cl2F3N2O2S B11798860 3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11798860
M. Wt: 319.09 g/mol
InChI Key: IMNDSHLPSFSYRB-UHFFFAOYSA-N
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Description

3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the family of benzothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and trifluoromethyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, thereby exhibiting antimicrobial activity . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The presence of trifluoromethyl and chlorine groups in this compound makes it unique and potentially more potent in certain applications.

Properties

Molecular Formula

C8H3Cl2F3N2O2S

Molecular Weight

319.09 g/mol

IUPAC Name

3,5-dichloro-8-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H3Cl2F3N2O2S/c9-4-2-1-3(8(11,12)13)6-5(4)14-7(10)15-18(6,16)17/h1-2H,(H,14,15)

InChI Key

IMNDSHLPSFSYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)S(=O)(=O)N=C(N2)Cl)Cl

Origin of Product

United States

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